molecular formula C21H30O4 B1254110 7 CAS No. 640-30-2

7

Cat. No.: B1254110
CAS No.: 640-30-2
M. Wt: 346.5 g/mol
InChI Key: NEVVHGHXJACRQZ-OCZHUQCSSA-N
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Description

7 is a steroidal compound that belongs to the class of hydroxysteroids. It is structurally related to progesterone, a key hormone in the regulation of the menstrual cycle and pregnancy. This compound is characterized by the presence of hydroxyl groups at the 7alpha and 14alpha positions on the steroid backbone, which significantly influences its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7 typically involves multi-step organic reactions starting from progesterone. One common method includes the hydroxylation of progesterone at the 7alpha and 14alpha positions using specific hydroxylating agents such as cytochrome P450 enzymes . The reaction conditions often require controlled temperatures and pH to ensure the selective hydroxylation of the desired positions.

Industrial Production Methods: Industrial production of this compound may involve biotechnological processes using genetically engineered microorganisms. These microorganisms are designed to express specific enzymes that catalyze the hydroxylation of progesterone efficiently . The process is typically carried out in large-scale bioreactors under optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups, converting them back to hydrogen atoms.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

    Oxidation: Formation of this compound-keto and 14-keto derivatives.

    Reduction: Formation of dehydroxylated progesterone.

    Substitution: Formation of this compound-substituted and 14-substituted derivatives.

Mechanism of Action

The mechanism of action of 7 involves its interaction with specific molecular targets, primarily the progesterone receptors. Upon binding to these receptors, the compound can modulate the expression of genes involved in various physiological processes, including reproductive functions and inflammation . The hydroxyl groups at the 7alpha and 14alpha positions enhance its binding affinity and selectivity towards these receptors, thereby influencing its biological activity.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. Unlike other hydroxylated derivatives, it exhibits a unique pattern of receptor binding and metabolic stability, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

640-30-2

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(7R,8S,9S,10R,13R,14R,17S)-17-acetyl-7,14-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H30O4/c1-12(22)15-6-9-21(25)18-16(5-8-20(15,21)3)19(2)7-4-14(23)10-13(19)11-17(18)24/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16+,17-,18+,19+,20-,21-/m1/s1

InChI Key

NEVVHGHXJACRQZ-OCZHUQCSSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)C)O

SMILES

CC(=O)C1CCC2(C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)O

Canonical SMILES

CC(=O)C1CCC2(C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C)O

Synonyms

7,14-dihydroxypregn-4-ene-3,20-dione
7,14-dihydroxypregn-4-ene-3,20-dione, (7beta,14xi)-isomer
DPED

Origin of Product

United States

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